molecular formula C15H15N5S2 B1243958 N,N-dimethyl-N'-{5-[(2-methyl-4-quinolyl)thio]-1,3,4-thiadiazol-2-yl}iminoformamide

N,N-dimethyl-N'-{5-[(2-methyl-4-quinolyl)thio]-1,3,4-thiadiazol-2-yl}iminoformamide

Cat. No.: B1243958
M. Wt: 329.4 g/mol
InChI Key: TUKHBNWSNXWSSM-CXUHLZMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-dimethyl-N'-[5-[(2-methyl-4-quinolinyl)thio]-1,3,4-thiadiazol-2-yl]methanimidamide is an aryl sulfide.

Scientific Research Applications

Anticancer Potential

A significant application of compounds similar to N,N-dimethyl-N'-{5-[(2-methyl-4-quinolyl)thio]-1,3,4-thiadiazol-2-yl}iminoformamide is in anticancer research. Studies have shown that Schiff’s bases containing a thiadiazole scaffold, closely related to the compound , exhibit promising anticancer activity. These compounds were effective against various human cancer cell lines, including melanoma, leukemia, cervical cancer, and breast cancer, suggesting a potential avenue for future cancer treatments (Tiwari et al., 2017).

Antimicrobial and Antifungal Activity

Another area of application for compounds like this compound is in antimicrobial and antifungal research. Similar compounds have been synthesized and tested for their efficacy against various bacterial and fungal strains. Some of these compounds displayed appreciable activity, suggesting their potential as antimicrobial and antifungal agents (Chandrakantha et al., 2014).

Corrosion Inhibition

Thiadiazole derivatives have been studied for their corrosion inhibition properties. These compounds, including those similar to this compound, showed good protective effects in sulfuric acid solutions. They are primarily inhibitors of a mixed type, reducing the rate of the cathodic process and indicating their promise in developing acid corrosion inhibitors (Shein et al., 2019).

Properties

Molecular Formula

C15H15N5S2

Molecular Weight

329.4 g/mol

IUPAC Name

N,N-dimethyl-N'-[5-(2-methylquinolin-4-yl)sulfanyl-1,3,4-thiadiazol-2-yl]methanimidamide

InChI

InChI=1S/C15H15N5S2/c1-10-8-13(11-6-4-5-7-12(11)17-10)21-15-19-18-14(22-15)16-9-20(2)3/h4-9H,1-3H3/b16-9+

InChI Key

TUKHBNWSNXWSSM-CXUHLZMHSA-N

Isomeric SMILES

CC1=NC2=CC=CC=C2C(=C1)SC3=NN=C(S3)/N=C/N(C)C

SMILES

CC1=NC2=CC=CC=C2C(=C1)SC3=NN=C(S3)N=CN(C)C

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)SC3=NN=C(S3)N=CN(C)C

solubility

33.7 [ug/mL]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,N-dimethyl-N'-{5-[(2-methyl-4-quinolyl)thio]-1,3,4-thiadiazol-2-yl}iminoformamide
Reactant of Route 2
Reactant of Route 2
N,N-dimethyl-N'-{5-[(2-methyl-4-quinolyl)thio]-1,3,4-thiadiazol-2-yl}iminoformamide
Reactant of Route 3
Reactant of Route 3
N,N-dimethyl-N'-{5-[(2-methyl-4-quinolyl)thio]-1,3,4-thiadiazol-2-yl}iminoformamide
Reactant of Route 4
N,N-dimethyl-N'-{5-[(2-methyl-4-quinolyl)thio]-1,3,4-thiadiazol-2-yl}iminoformamide
Reactant of Route 5
N,N-dimethyl-N'-{5-[(2-methyl-4-quinolyl)thio]-1,3,4-thiadiazol-2-yl}iminoformamide
Reactant of Route 6
Reactant of Route 6
N,N-dimethyl-N'-{5-[(2-methyl-4-quinolyl)thio]-1,3,4-thiadiazol-2-yl}iminoformamide

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